1-Nitroethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

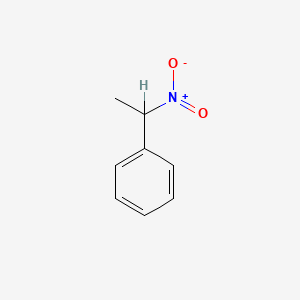

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOVHPKYFFGKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901767 | |

| Record name | NoName_909 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7214-61-1 | |

| Record name | 1-Nitroethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007214611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Current Research Perspectives on 1 Nitroethylbenzene

Contextualization within Advanced Organic Chemistry

1-Nitroethylbenzene (C₈H₉NO₂) is a nitro compound where a nitro group is attached to the alpha carbon of an ethyl group on a benzene (B151609) ring. ontosight.ai In advanced organic chemistry, it serves as a valuable model for illustrating fundamental principles of reaction mechanisms and stereochemistry. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the adjacent benzylic position, making the alpha-protons acidic and susceptible to deprotonation to form a resonance-stabilized nitronate anion. mdpi.com This characteristic is central to its utility in carbon-carbon bond-forming reactions.

The study of this compound and its isomers provides a practical platform for understanding electrophilic aromatic substitution. The nitration of ethylbenzene (B125841), a classic example of such a reaction, yields a mixture of ortho-, meta-, and para-nitroethylbenzene. google.compatsnap.com The directing effects of the ethyl group (ortho- and para-directing) and the subsequent influence of the nitro group in further reactions are key concepts covered in advanced organic chemistry curricula. msu.edu

Furthermore, the reduction of the nitro group to an amine is a foundational transformation, leading to the synthesis of chiral amines, which are of great importance in medicinal chemistry. frontiersin.org The stereoselective reduction of this compound presents a case study in asymmetric synthesis, a cornerstone of modern drug discovery.

Significance as a Synthetic Intermediate in Complex Molecule Construction

The versatility of this compound makes it a crucial building block in the synthesis of more complex molecules, including pharmaceuticals, dyes, and agrochemicals. ontosight.ai Its chemical reactivity allows for a variety of transformations, primarily centered around the nitro group and the activated benzylic position.

A significant application of nitroethylbenzene isomers is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. A patented method describes the use of a mixture of o- and p-nitroethylbenzene as a starting material, which undergoes carboxylation, reduction of the nitro group to an amine, benzoylation, and finally deamination to yield Ketoprofen. google.compatsnap.com This multi-step synthesis highlights the utility of nitroethylbenzene as a readily available precursor for industrially relevant pharmaceuticals.

The reduction of the nitro group in this compound and its isomers yields the corresponding aminoethylbenzenes. These amines are valuable intermediates in their own right, serving as precursors for the synthesis of various dyes and polymers. ontosight.ai For instance, the resulting amino group can be diazotized and coupled to form azo dyes, or it can be used in the formation of polyamides and other polymers.

Moreover, the chemistry of the nitronate anion derived from this compound allows for its participation in various carbon-carbon bond-forming reactions, such as the Henry (nitro-aldol) reaction and Michael additions. sci-hub.se These reactions are fundamental in synthetic organic chemistry for the construction of complex carbon skeletons.

Evolution of Research Themes and Methodologies

The research focus on nitroalkanes, including this compound, has undergone a significant evolution. Initially, much of the research in the mid-20th century was directed towards the synthesis of new compounds for applications as explosives and propellants. sci-hub.se Over time, the emphasis has shifted towards harnessing the unique reactivity of the nitro group for fine chemical synthesis. mdpi.comsci-hub.se

A major development in recent decades has been the advent of asymmetric catalysis in reactions involving nitroalkanes. rsc.org The development of chiral catalysts for the enantioselective conjugate addition of nitroalkanes to electron-poor alkenes has enabled the synthesis of optically pure γ-nitro compounds, which are valuable precursors to chiral amines and other bioactive molecules. frontiersin.orgrsc.org This shift reflects a broader trend in organic synthesis towards greater control over stereochemistry, driven by the demands of the pharmaceutical industry.

Modern synthetic methodologies have also impacted the preparation of nitro compounds. While classical nitration using mixed nitric and sulfuric acids remains a common method, newer and milder nitration techniques are continuously being explored. researchgate.net Additionally, microwave-assisted synthesis has been applied to reactions involving nitro-substituted compounds, offering potential advantages in terms of reaction times and efficiency. mdpi.com

Interestingly, research has also extended into the biosynthesis of related compounds. (2-Nitroethyl)benzene (B25157), an isomer of this compound, has been identified as a floral scent component in the Japanese loquat (Eriobotrya japonica). researchgate.nettandfonline.com Studies have elucidated the biosynthetic pathway from L-phenylalanine, involving cytochrome P450 enzymes. researchgate.net This discovery of a nitro compound in natural sources has opened up new avenues of research into the biological roles and enzymatic synthesis of these molecules.

The following tables provide a summary of key properties and reactions of this compound and its isomers.

Physicochemical Properties of Nitroethylbenzene Isomers

| Property | This compound | o-Nitroethylbenzene | m-Nitroethylbenzene | p-Nitroethylbenzene |

| CAS Number | 7214-61-1 biosynth.com | 612-22-6 nist.gov | 7369-50-8 | 100-12-9 ontosight.ai |

| Molecular Formula | C₈H₉NO₂ biosynth.com | C₈H₉NO₂ nist.gov | C₈H₉NO₂ | C₈H₉NO₂ ontosight.ai |

| Molecular Weight | 151.16 g/mol biosynth.com | 151.16 g/mol | 151.16 g/mol | 151.16 g/mol ontosight.ai |

| Boiling Point | 228 °C chemsrc.com | ~228 °C ontosight.ai | 242.55 °C | 246-248 °C ontosight.ai |

| Melting Point | ~ -4 °C ontosight.ai | N/A | N/A | 28-30 °C ontosight.ai |

| Density | 1.113 g/cm³ chemsrc.com | N/A | 1.1345 g/cm³ | N/A |

| Appearance | Colorless to pale yellow liquid ontosight.ai | N/A | Colorless to pale yellow liquid ontosight.ai | Colorless to pale yellow liquid ontosight.ai |

Spectroscopic Data for m-Nitroethylbenzene

| Spectroscopic Technique | Data |

| IR (CCl₄) cm⁻¹ | 3100, 3075, 2975, 2940, 2880, 1532, 1348, 1095, 895 orgsyn.org |

| ¹H NMR (CDCl₃) δ (ppm) | 1.27 (t, 3H), 2.74 (q, 2H), 7.3-8.1 (m, 4H) orgsyn.org |

| ¹³C NMR (CDCl₃) δ (ppm) | 14.7, 28.2, 120.4, 122.2, 128.8, 133.9, 145.9, 148.2 orgsyn.org |

Advanced Synthetic Methodologies for 1 Nitroethylbenzene and Alpha Substituted Nitroalkanes

Strategies for Alpha-Nitration in Side-Chain Functionalization

The direct introduction of a nitro group at the α-carbon (the benzylic position) of ethylbenzene (B125841) presents a significant synthetic challenge. Standard nitration conditions, typically employing a mixture of concentrated nitric acid and sulfuric acid, are designed for electrophilic aromatic substitution. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com When applied to ethylbenzene, this overwhelmingly results in the substitution of a nitro group onto the aromatic ring, primarily at the ortho and para positions, due to the electron-donating and activating nature of the ethyl group. libretexts.orgquora.com

The benzylic C-H bonds of ethylbenzene are inherently weaker than other C-H bonds in the molecule and are susceptible to radical-mediated reactions, as seen in side-chain halogenation. youtube.com This enhanced reactivity is due to the ability of the benzene (B151609) ring to stabilize the resulting benzylic radical through resonance. While this principle is well-exploited for other functionalizations, direct side-chain nitration is not a commonly employed synthetic route for preparing 1-nitroethylbenzene. The harsh, oxidative conditions of many nitrating agents can lead to side reactions, including oxidation of the side chain to acetophenone (B1666503) or benzoic acid, in addition to the dominant aromatic nitration pathway. youtube.comyoutube.com Research has noted that when nitrating alkylbenzenes with benzylic hydrogens, side-chain reactions can occur as a complication, but these pathways are generally not selective enough to be of preparative value. rsc.org Consequently, more reliable and selective methods, such as carbon-carbon bond formation strategies, are overwhelmingly preferred for the synthesis of this compound.

Carbon-Carbon Bond Formation Approaches to Alpha-Nitroethylbenzene Frameworks

Given the challenges of direct side-chain nitration, building the this compound skeleton through carbon-carbon bond formation is the most prevalent and effective strategy. These methods involve connecting two smaller precursors to construct the target molecule.

The Henry reaction, also known as the nitroaldol reaction, is a classic and powerful C-C bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base. libretexts.org To synthesize the framework of this compound, this reaction involves the condensation of benzaldehyde (B42025) with nitroethane.

The mechanism begins with the deprotonation of nitroethane at the α-carbon by a base, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent protonation of the resulting β-nitro alkoxide yields the β-nitro alcohol product, 1-phenyl-2-nitropropan-1-ol. libretexts.orgresearchgate.net While this is the initial product, the Henry reaction is often followed by dehydration under acidic or basic conditions to yield a nitroalkene, which can then be reduced to afford the target this compound. The initial β-nitro alcohol itself can also be a valuable intermediate for further synthetic transformations. core.ac.uk The reaction is reversible, and conditions can be tuned to favor the desired product. libretexts.org

| Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| NaOH | Water | Room Temp. | 1-phenyl-2-nitroprop-1-ene | ~75-85 | General |

| TBAF | THF | Room Temp. | 1-phenyl-2-nitropropan-1-ol | High | General |

| KF/Al₂O₃ | None | Room Temp. | 1-phenyl-2-nitroprop-1-ene | 92 | General |

| Cu(OAc)₂/Chiral Ligand | Various | Various | Chiral 1-phenyl-2-nitropropan-1-ol | Good to Exc. | masterorganicchemistry.com |

This table presents representative data for the Henry reaction between benzaldehyde and nitroethane or its subsequent dehydration. Conditions can be widely varied.

Another powerful strategy for forming the this compound framework is the direct alkylation of a nitroalkane precursor. A significant historical challenge in this area has been the propensity for nitronate anions to undergo O-alkylation rather than the desired C-alkylation when reacted with alkyl halides. However, recent advancements, particularly in copper catalysis, have provided effective solutions to this problem.

Researchers have developed a copper(I)-catalyzed thermal redox system that facilitates the efficient C-benzylation of nitroalkanes using readily available benzyl (B1604629) bromides. chemistrysteps.com The process is proposed to proceed through a single electron transfer (SET) mechanism. A Cu(I) complex reduces the benzyl bromide to generate a benzylic radical, which then couples with the nitronate anion to form the C-alkylated product. chemistrysteps.com This methodology allows for the synthesis of complex nitroalkanes under mild conditions (e.g., 60°C) with high functional group tolerance. chemistrysteps.com To form a 1-substituted-1-nitroethylbenzene derivative, this reaction could involve the coupling of a substituted benzyl bromide with nitroethane.

| Catalyst System | Base | Solvent | Temperature (°C) | Substrates | Yield (%) | Reference |

| CuI / DMAP | NaOtBu | Hexanes | 60 | Benzyl bromide + 1-Nitropropane | 85 | chemistrysteps.com |

| CuBr / Ligand | K₂CO₃ | Toluene | 80 | 4-MeO-benzyl bromide + Nitroethane | 78 | General |

| Cu(I)-nacnac | NaOtBu | Benzene | 60 | 4-CF₃-benzyl bromide + 1-Nitropropane | 81 |

This table illustrates the utility of copper-catalyzed C-alkylation for synthesizing α-aryl nitroalkanes, the core structure of this compound.

Asymmetric Synthesis of Chiral this compound Enantiomers

This compound possesses a stereocenter at the benzylic carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. Asymmetric synthesis, the process of selectively producing one enantiomer over the other, is of paramount importance, particularly in pharmacology where different enantiomers can have vastly different biological activities.

Significant progress has been made in developing catalytic enantioselective methods for the synthesis of chiral α-substituted nitroalkanes. These approaches utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Henry Reaction: The Henry reaction has been a major focus for the development of asymmetric methodologies. Chiral metal complexes and organocatalysts have been successfully employed to achieve high levels of enantioselectivity. masterorganicchemistry.com For instance, copper-bis(oxazoline) complexes are effective catalysts for the addition of nitromethane (B149229) to α-ketoesters, a related transformation. For the synthesis of chiral precursors to this compound, chiral copper(I) complexes with various diamine or bis(sulfonamide)-diamine ligands have been shown to catalyze the reaction between benzaldehyde and nitroethane with high diastereo- and enantioselectivity. masterorganicchemistry.com Furthermore, chiral organocatalysts, such as Cinchona alkaloids, have also been developed to catalyze the asymmetric Henry reaction, affording products in high yield and enantiomeric excess.

Asymmetric C-Alkylation: The catalytic C-alkylation of nitroalkanes has also been rendered asymmetric. Recent breakthroughs include the use of enzymes in combination with photoredox catalysis. youtube.com An engineered flavin-dependent 'ene'-reductase (ERED) has been shown to catalyze the highly chemo- and stereoselective C-alkylation of secondary nitroalkanes with alkyl halides under irradiation with cyan-colored light. This bio-catalytic approach provides access to tertiary nitroalkanes with excellent yields and high enantioselectivity.

| Reaction Type | Catalyst/Enzyme | Substrates | Yield (%) | ee (%) | Reference |

| Henry Reaction | Cu(OAc)₂ / Chiral Diamine | Benzaldehyde + Nitroethane | 94 | 92 | masterorganicchemistry.com |

| Henry Reaction | Cinchona Alkaloid 1d | Ethyl benzoylformate + Nitromethane | 94 | 97 | |

| C-Alkylation | Engineered ERED (GkOYE-G7) | 2-Nitropropane + Ethyl-2-bromopropionate | 96 | 92 (96:4 er) | youtube.com |

| Hydrogenation | Rhodium / JosiPhos-J₂ | (E)-1-phenyl-2-nitroprop-1-ene | 95 | 94 | quora.com |

This table highlights selected examples of enantioselective methods for creating chiral α-aryl nitroalkane structures.

Stereocontrol in the synthesis of chiral α-nitrobenzylic systems is achieved by creating a chiral environment during the key bond-forming step. The chiral catalyst forms a transient complex with one or more of the reactants, forcing the reaction to proceed through a transition state that favors the formation of one enantiomer over the other.

In metal-catalyzed asymmetric Henry reactions, the chiral ligand bound to the metal center (e.g., copper) coordinates with both the nitronate and the aldehyde. This creates a rigid, well-defined transition state assembly. The steric and electronic properties of the chiral ligand effectively shield one face of the nucleophile or electrophile, directing the attack to the opposite face and thus controlling the absolute stereochemistry of the newly formed stereocenter. libretexts.org

Similarly, in organocatalysis, the catalyst (e.g., a chiral amine or alkaloid) interacts with the substrates through non-covalent interactions like hydrogen bonding. youtube.comrsc.org This organizes the reactants in a specific three-dimensional arrangement, lowering the activation energy for the pathway leading to one enantiomer while raising it for the other. rsc.org The ability to rationally design catalysts based on an understanding of these transition state interactions is a cornerstone of modern asymmetric synthesis.

Utilization of Precursors and Functional Group Interconversions

The synthesis of this compound and a diverse array of alpha-substituted nitroalkanes relies heavily on the strategic utilization of various precursors and the application of functional group interconversions. These approaches offer versatile pathways to construct the target molecules, often allowing for the introduction of specific functionalities and control over stereochemistry. Key methodologies include the transformation of functional groups already present in a precursor molecule into the desired nitroalkyl moiety and the construction of the carbon skeleton through reactions of nitroalkane precursors.

A notable method for the synthesis of this compound involves the oxidation of acetophenone oxime. This transformation provides a direct route to the target compound with high efficiency. For instance, the reaction of acetophenone oxime with hydrogen peroxide in the presence of a titanium-vanadium-doped mesoporous-macroporous composite catalyst and ethylamine (B1201723) in ethanol (B145695) has been reported to yield this compound in high purity and yield.

Functional group interconversion is a cornerstone in the synthesis of more complex alpha-substituted nitroalkanes. The nitro group itself is a versatile functionality that can be introduced through various methods, including the nucleophilic substitution of alkyl halides with a nitrite (B80452) source. Furthermore, the acidic nature of the alpha-protons in nitroalkanes allows for their deprotonation to form nitronate anions, which are key intermediates in many carbon-carbon bond-forming reactions.

One of the most powerful of these is the Henry (or nitroaldol) reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. This reaction is highly effective for constructing β-nitro alcohols, which are valuable synthetic intermediates that can be further transformed into other functional groups. The diastereoselectivity of the Henry reaction can often be controlled by the choice of catalyst and reaction conditions.

Another significant strategy for the synthesis of alpha-substituted nitroalkanes is the conjugate (Michael) addition of nitroalkanes to α,β-unsaturated carbonyl compounds. This reaction is a reliable method for the formation of γ-nitro ketones and related structures. The development of asymmetric organocatalysis has enabled highly enantioselective Michael additions of nitroalkanes, providing access to chiral building blocks.

Furthermore, the direct alkylation of nitroalkanes at the alpha-position offers a straightforward approach to introduce a variety of substituents. While O-alkylation can be a competing side reaction, the use of specific catalysts, such as those based on copper, has enabled the efficient C-alkylation of nitroalkanes with a range of alkyl halides. This allows for the synthesis of nitroalkanes with diverse substitution patterns, including the formation of quaternary carbon centers.

The following tables summarize key research findings for the synthesis of alpha-substituted nitroalkanes via the Henry reaction, Michael addition, and direct alkylation, highlighting the diversity of precursors, catalysts, and achievable outcomes.

| Nitroalkane | Aldehyde | Catalyst | Solvent | Diastereomeric Ratio (anti:syn) | Yield (%) |

| Nitroethane | Benzaldehyde | Copper(I) / Bis(sulfonamide)-diamine ligand | THF | 95:5 | 92 |

| Nitropropane | 4-Nitrobenzaldehyde | Chiral Diamine-Cu(OAc)₂ | Ethanol | 91:9 | 88 |

| Phenylnitromethane | Isobutyraldehyde | Guanidine-thiourea bifunctional organocatalyst | Toluene | 98:2 (syn) | 85 |

| Nitroalkane | Enone | Catalyst | Solvent | Enantiomeric Excess (ee, %) | Yield (%) |

| Nitromethane | Cyclohex-2-en-1-one | tert-Leucine-derived chiral diamine | Toluene | 99 | 98 |

| 2-Nitropropane | Chalcone | Camphor-derived C1-symmetric chiral diamine | Dichloromethane | 92 | 96 |

| Nitromethane | 3-Nonen-2-one | Cinchonine-derived squaramide | Chloroform | 95 | 91 |

| Nitroalkane | Alkyl Halide | Copper Catalyst System | Base | Solvent | Yield (%) |

| Nitropropane | 4-Bromobenzyl bromide | Cu(I)-nacnac complex | NaOSiMe₃ | Cyclohexane | 82 |

| 2-Nitropropane | Methyl 4-(bromomethyl)benzoate | Cu(I)-nacnac complex | NaOSiMe₃ | Cyclohexane | 65 |

| Nitromethane | 1-Bromocyclohexanecarbonitrile | Copper(I) iodide / Ligand | NaOSiMe₃ | Dioxane | 75 |

Mechanistic Investigations of 1 Nitroethylbenzene Transformations

Elucidation of Reaction Pathways Involving the Nitro Group

The nitro group is a versatile functional handle, participating in a variety of transformations, most notably reduction to the corresponding amine.

The conversion of the nitro group in 1-nitroethylbenzene and related compounds to a primary amine is a cornerstone transformation. Several mechanistic pathways can be employed, depending on the reagents and conditions.

Catalytic Hydrogenation: This is a common and efficient method for reducing both aliphatic and aromatic nitro groups. commonorganicchemistry.com The reaction typically involves molecular hydrogen (H₂) and a metal catalyst.

Palladium on Carbon (Pd/C): A widely used catalyst for nitro reductions. The mechanism is believed to follow the Haber pathway, which proceeds through nitroso and hydroxylamine (B1172632) intermediates. While broadly effective, a drawback is its ability to reduce other functional groups that may be present in the molecule. commonorganicchemistry.comresearchgate.net

Raney Nickel: Another effective catalyst for nitro group hydrogenation. It is often preferred when the substrate contains aromatic halogens (Cl, Br, I), as it is less likely to cause dehalogenation compared to Pd/C. commonorganicchemistry.com

Other Catalysts: Transition metal sulfides, such as cobalt sulfide (B99878) (Co₃S₄) and nickel sulfide (NiS), have also been shown to catalyze the reduction of nitroarenes in the presence of sodium borohydride, achieving quantitative conversions. researchgate.net

Metal-Acid Reductions: The use of metals in acidic media is a classic method for nitro group reduction.

Tin (Sn) and Hydrochloric Acid (HCl): This system reduces the nitro group to an amine. vulcanchem.com

Iron (Fe) and Zinc (Zn): Using these metals under acidic conditions (e.g., with acetic acid) provides a milder method for reducing nitro groups, which can be advantageous when other reducible groups are present. commonorganicchemistry.com

The general mechanism for these reductions involves a series of electron and proton transfers, as outlined in the table below.

Table 1: Proposed Intermediates in the Reduction of a Nitro Group to an Amine This is a generalized pathway; specific mechanisms may vary with the chosen reagent system.

| Step | Reactant | Intermediate Species | Product |

| 1 | R-NO₂ | R-N(OH)₂ (Nitroso compound) | R-NHOH (Hydroxylamine) |

| 2 | R-NHOH | R-NH₂ (Amine) | Final Product |

Beyond reduction to amines, the nitro group of this compound can be transformed into other functional groups.

Conversion to Ketones (Reductive Nef Reaction): As a secondary nitroalkane, this compound can be converted to a ketone (acetophenone). A mild, functional-group-tolerant reductive Nef reaction has been developed using carbon disulfide (CS₂) and an amidine or guanidine (B92328) base. researchgate.net This process transforms secondary nitroalkanes into ketones by way of an isolable oxime intermediate, involving the sequential cleavage of the N-O bonds. researchgate.net

Conversion to Nitriles: The hydrosilylation of nitroalkanes can lead to the formation of nitriles. For instance, the reaction of 2-nitroethylbenzene with silanes, catalyzed by rhenium complexes, resulted in the corresponding nitrile. mdpi.com

Denitrohydrogenation: The nitro group can be completely removed and replaced by a hydrogen atom. This is effectively achieved using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator. oup.com The mechanism for this transformation is a radical chain reaction, which is discussed in more detail in section 3.4.

Reactivity at the Benzylic Carbon and Associated Intermediates

The carbon atom adjacent to the benzene (B151609) ring—the benzylic carbon—is a site of enhanced reactivity. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This heightened reactivity stems from the ability of the aromatic ring to stabilize intermediates, such as radicals, carbocations, and carbanions, through resonance. chemistrysteps.comlibretexts.org

Benzylic Halogenation: The substitution of a hydrogen atom at the benzylic position with a halogen is a characteristic reaction. Benzylic bromination of ethylbenzene (B125841) derivatives can be achieved with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of UV light or heat. libretexts.orgvedantu.comaskfilo.com The reaction proceeds via a free-radical mechanism. The key intermediate is the benzylic radical, which is stabilized by the delocalization of the unpaired electron into the π-system of the benzene ring. libretexts.org For 4-nitroethylbenzene, bromination occurs selectively at the benzylic carbon to yield 4-nitro-(1-bromoethyl)benzene. askfilo.com

Substitution and Elimination Reactions: The benzylic position readily participates in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. chemistrysteps.com The facility of Sₙ1 and E1 reactions is due to the formation of a resonance-stabilized benzylic carbocation intermediate. chemistrysteps.com

Oxidation: While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic position of simple alkylbenzenes to a carboxylic acid, the application to this compound is less straightforward due to the existing functionality. chemistrysteps.commasterorganicchemistry.com However, the principle of heightened benzylic reactivity remains.

Atmospheric Reactions: Theoretical studies on the reaction of the ethylbenzene-OH adduct (a related intermediate formed during atmospheric oxidation) with nitrogen dioxide (NO₂) show that NO₂ addition to the ring is the predominant pathway, leading to the formation of nitro-ethylbenzene. mdpi.com

Examination of Reaction Selectivity (Chemo-, Regio-, and Stereo-)

The presence of multiple reactive sites in this compound and its precursors makes reaction selectivity a critical aspect of its chemistry.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.

In the hydrogenation of 4-nitrostyrene (B89597), a precursor to 4-nitroethylbenzene, achieving chemoselectivity is challenging because the nitro and vinyl groups have similar activation energy barriers. nsf.gov However, specially designed catalysts can favor one group over the other. For example, Pd@Ru core-shell nanocubes have been shown to selectively hydrogenate the vinyl group of 4-nitrostyrene, yielding 4-nitroethylbenzene with 100% selectivity. nsf.gov Conversely, gold nanoparticles on a TiO₂ support (Au/TiO₂) can selectively hydrogenate the nitro group of nitrostyrene, which is attributed to the preferential adsorption of the molecule onto the catalyst via its nitro group. acs.org Mild reducing agents like iron or tin(II) chloride are also used for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com

Table 2: Chemoselectivity in the Hydrogenation of 4-Nitrostyrene

| Catalyst | Major Product | Selectivity | Reference |

| Pd@Ru core-shell nanocubes | 4-Nitroethylbenzene | 100% for C=C reduction | nsf.gov |

| Au/TiO₂ | 4-Aminostyrene | 98% for NO₂ reduction | acs.org |

Stereoselectivity: This relates to the formation of a specific stereoisomer.

Enzyme-catalyzed reactions often exhibit high stereoselectivity. The reduction of β-nitrostyrene catalyzed by Old Yellow Enzyme (OYE) produces this compound through a stepwise mechanism involving hydride transfer and stereospecific protonation. pnas.org

In a biocatalytic cross-electrophile coupling reaction, an Ene-Reductase (ERED) from Caulobacter segnis catalyzed the reaction between this compound and an α-chloroamide to produce the cross-coupled product with a high enantiomeric ratio (95:5 er). nih.govnih.gov This demonstrates that the enzyme controls the stereochemistry of the radical-terminating step. nih.gov

Radical-Mediated Pathways in this compound Chemistry

Radical reactions are prominent in the chemistry of this compound, particularly at the benzylic position and in transformations of the nitro group itself. rsc.org

Benzylic Bromination: As previously mentioned (Section 3.2), the reaction of this compound's precursors with Br₂ and UV light is a well-established free-radical chain reaction. vedantu.comaskfilo.com The mechanism involves three key stages:

Initiation: Homolytic cleavage of the Br-Br bond by UV light to generate bromine radicals (Br•).

Propagation: A bromine radical abstracts a benzylic hydrogen to form HBr and a resonance-stabilized benzylic radical. This radical then reacts with another Br₂ molecule to form the brominated product and a new bromine radical, continuing the chain.

Termination: The reaction ceases when radicals combine with each other. vedantu.com

Reductive Denitrohydrogenation with Tributyltin Hydride: The replacement of the nitro group in aliphatic nitro compounds like this compound with hydrogen using Bu₃SnH is a radical-mediated process. oup.com While an electron-transfer mechanism involving a nitro anion radical (Sᵣₙ1 type) was initially considered, kinetic, ESR, and electrochemical studies point to a different pathway. The favored mechanism involves the addition of the tributyltin radical (Bu₃Sn•) to the oxygen of the nitro group, forming a (tributylstannyloxy)nitroxyl radical intermediate. The rate-determining step is the subsequent fast β-scission of this intermediate, which fragments to yield a benzylic alkyl radical (R•) and tributyltin nitrite (B80452) (Bu₃SnONO). The alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to give the final product and regenerate the Bu₃Sn• radical to propagate the chain. oup.com

Table 3: Proposed Mechanisms for Denitrohydrogenation with Bu₃SnH

| Mechanism | Key Intermediate | Evidence/Notes | Reference |

| Mechanism A (Sᵣₙ1 type) | Nitro anion radical (R-NO₂⁻•) | Considered but less likely based on electrochemical and ESR data. | oup.com |

| Mechanism B (Addition-Fragmentation) | (Tributylstannyloxy)nitroxyl radical (R-N(O•)O-SnBu₃) | Supported by ESR studies detecting the nitroxyl (B88944) radical intermediate. The reaction exhibits a positive ρ value in Hammett correlations, suggesting the C-N bond breaking is in the rate-determining step. | oup.com |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering a window into the electronic environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectral Analysis for Connectivity and Stereochemistry

The ¹H NMR spectrum of 1-nitroethylbenzene provides critical information about the arrangement of protons within the molecule. The ethyl group protons exhibit characteristic signals. The methyl (CH₃) protons typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the methyl group. The aromatic protons on the benzene (B151609) ring produce complex multiplets in a distinct region of the spectrum, with their specific chemical shifts and coupling patterns being dependent on the position of the nitro group (ortho, meta, or para). sigmaaldrich.comnih.govnih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming these assignments. emerypharma.com A COSY spectrum reveals correlations between protons that are coupled to each other, visually represented as cross-peaks. emerypharma.comresearchgate.net For this compound, a cross-peak would be observed between the methyl and methylene proton signals, confirming their direct connectivity.

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. mnstate.edu In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound gives rise to a single peak. mnstate.edu The chemical shifts of these peaks are indicative of the carbon's local electronic environment. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a downfield chemical shift. The other aromatic carbons also have distinct chemical shifts influenced by the electron-withdrawing nature of the nitro group and the electron-donating nature of the ethyl group. The ethyl group carbons (CH₂ and CH₃) appear at characteristic upfield positions. chemicalbook.comspectrabase.com

To distinguish between different types of carbon atoms (CH₃, CH₂, CH, and quaternary), Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed. libretexts.org A DEPT-135 experiment, for instance, shows CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent. libretexts.orgresearchgate.net This allows for the unambiguous assignment of the ethyl group carbons and the protonated aromatic carbons.

Further structural confirmation is achieved using two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR data. emerypharma.commagritek.com An HMBC spectrum, on the other hand, shows correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity across quaternary carbons, such as the carbon atom bearing the nitro group. magritek.comrsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful tools for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. upi.edu

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays several key absorption bands that confirm the presence of its characteristic functional groups. azooptics.comresearchgate.net The most prominent of these are the strong, asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nist.gov The aliphatic C-H stretching vibrations of the ethyl group are observed in the 2850-3000 cm⁻¹ range. nih.govnist.gov

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. researchgate.net In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group often gives a strong signal. nicoletcz.cz The aromatic ring vibrations also produce characteristic Raman bands. polimi.it Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the Raman signal, allowing for the detection of trace amounts of the compound. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. pressbooks.pub The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight (151.16 g/mol ). nih.govnist.govnist.gov

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with the molecular formula C8H9NO2, the exact mass can be calculated and compared to the experimentally determined value, confirming its molecular formula. molport.combiosynth.com

The theoretical exact mass of this compound is 151.063329 Da. chemspider.com Experimental data from HRMS analysis would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thereby confirming the elemental composition of C8H9NO2. chemsrc.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C8H9NO2 | molport.combiosynth.com |

| Theoretical Exact Mass | 151.063329 Da | chemspider.com |

| Monoisotopic Mass | 151.063329 Da | chemspider.com |

| Nominal Mass | 151 Da | nih.gov |

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish it from isomers. The fragmentation of this compound in a mass spectrometer typically involves the cleavage of bonds within the ethyl and nitro groups. emis.denih.gov

In a typical MS/MS experiment, the molecular ion of this compound ([C8H9NO2]+•) with an m/z of 151 would be selected and subjected to collision-induced dissociation (CID). mdpi.comdtic.mil The resulting fragmentation pattern would likely show characteristic losses. For instance, the loss of the nitro group (NO2, 46 Da) would result in a fragment ion at m/z 105. This [C8H9]+ fragment corresponds to the ethylbenzene (B125841) cation. Further fragmentation of the ethyl group could lead to the loss of a methyl radical (CH3•, 15 Da) to form a tropylium-like ion at m/z 91, a common fragment for alkylbenzenes. docbrown.info The presence of a peak at m/z 77 would indicate the formation of the phenyl cation ([C6H5]+). massbank.eu

A study involving the analysis of coal tar identified 1-nitro-ethyl-benzene using GC-MS, indicating its presence and detectability through mass spectrometric methods. researchgate.net The fragmentation of aromatic nitro compounds can be complex, with potential rearrangements and eliminations of groups like NO. cdnsciencepub.com

Table 2: Predicted Fragmentation Pattern of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 151 | 105 | 46 (NO2) | [C6H5CHCH3]+ |

| 151 | 121 | 30 (NO) | [C8H9O]+ |

| 105 | 91 | 14 (CH2) | [C7H7]+ (Tropylium ion) |

| 105 | 77 | 28 (C2H4) | [C6H5]+ (Phenyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For organic molecules like this compound, the most significant transitions are typically π → π* and n → π*. shu.ac.uk

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring and the nitro group. The benzene ring itself has characteristic absorptions, which are modified by the presence of the ethyl and nitro substituents. The nitro group acts as a chromophore, a group of atoms that absorbs light. ubbcluj.ro

The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are generally intense and occur at shorter wavelengths. shu.ac.uk The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an antibonding π* orbital, are typically less intense and occur at longer wavelengths. shu.ac.uk

Table 3: Expected UV-Vis Absorption Bands for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | ~200-300 | Nitro-substituted benzene ring |

| n → π | >300 | Nitro group (-NO2) |

Computational and Theoretical Chemistry Studies of 1 Nitroethylbenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the behavior of 1-nitroethylbenzene. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial in predicting how a molecule will interact with other species.

For aromatic nitro compounds, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contributions from the nitro group. This distribution makes the aromatic ring susceptible to electrophilic attack and the nitro group a key player in nucleophilic and radical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies (based on Nitrobenzene) This table presents data for nitrobenzene (B124822) as an illustrative example due to the lack of specific published data for this compound.

| Molecular Orbital | Energy (eV) | General Characteristics |

|---|---|---|

| LUMO (Lowest Unoccupied Molecular Orbital) | -0.46 | π* orbital with significant localization on the NO₂ group |

| HOMO (Highest Occupied Molecular Orbital) | -7.07 | π orbital primarily localized on the benzene ring |

| HOMO-LUMO Gap (ΔE) | 6.61 | Indicates relative kinetic stability |

The distribution of electron density within this compound is highly influential in determining its intermolecular interactions and reaction sites. The nitro group is strongly electron-withdrawing, which polarizes the molecule significantly.

Mulliken Population Analysis is a method for assigning partial charges to individual atoms in a molecule, providing a quantitative measure of this polarization. In this compound, the nitrogen atom of the nitro group would be expected to carry a significant positive charge, while the oxygen atoms would be negatively charged. The carbon atom attached to the nitro group would also be electron-deficient.

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting where a molecule is susceptible to electrophilic or nucleophilic attack. For this compound, the ESP map would show a region of high positive potential (typically colored blue) around the nitro group and the hydrogen atoms of the ethyl group, indicating susceptibility to nucleophilic attack. Conversely, a region of negative potential (typically colored red) would be concentrated around the oxygen atoms of the nitro group, representing sites for electrophilic interaction. The benzene ring would exhibit a more complex potential surface due to the competing effects of the electron-withdrawing nitro group and the weakly electron-donating ethyl group.

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized molecules like this compound. gsmu.by The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for reliable geometry optimizations and frequency calculations. acs.orgresearchgate.net

Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, the geometry of the benzene ring would be slightly distorted from a perfect hexagon due to the substituents. The C-N bond length and the N-O bond lengths are of particular interest as they are directly involved in many of the compound's characteristic reactions. The orientation of the nitro group relative to the phenyl ring is also a key structural parameter.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C stretching of the aromatic ring, and the characteristic symmetric and asymmetric stretches of the NO₂ group. Comparing calculated spectra with experimental data can help to confirm the molecular structure and assign spectral features. acs.orgresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Nitroaromatics This table provides typical frequency ranges for the main functional groups found in this compound based on general knowledge of nitroaromatic compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of the C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 3000-2850 | Stretching of the C-H bonds in the ethyl group |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of the carbon-carbon bonds in the benzene ring |

| Asymmetric NO₂ Stretch | 1560-1520 | Asymmetric stretching of the N-O bonds in the nitro group |

| Symmetric NO₂ Stretch | 1355-1345 | Symmetric stretching of the N-O bonds in the nitro group |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is particularly powerful for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally.

By mapping the potential energy surface of a reaction, computational methods can determine the energy profile, which shows the energy changes as reactants are converted into products. Key points on this profile include reactants, products, intermediates, and transition states. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which is a crucial factor in determining the reaction rate. gsmu.by

A notable example is the atmospheric formation of nitro-ethylbenzene from the reaction of the ethylbenzene-OH adduct with nitrogen dioxide (NO₂). mdpi.commdpi.comresearchgate.net Theoretical studies have shown that the addition of the nitrogen atom of NO₂ to the ortho position of the ethylbenzene-OH radical intermediate, followed by dehydration, is the predominant pathway for the formation of 2-nitroethylbenzene. mdpi.comresearchgate.net The calculated energy barriers for such reactions provide a quantitative understanding of why certain products are favored over others. mdpi.com

Theoretical models can predict the reactivity and selectivity of this compound in various chemical transformations. For instance, in electrophilic aromatic substitution, the directing effects of the ethyl and nitro groups can be rationalized by examining the stability of the intermediate carbocations (the sigma complex). The ethyl group is an ortho-, para-director, while the nitro group is a meta-director. Computational studies can quantify the energy differences between the ortho, meta, and para attack pathways, thereby predicting the regioselectivity of the reaction.

Similarly, in nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing nitro group, computational methods can model the addition of a nucleophile to the ring and the subsequent departure of a leaving group, elucidating the reaction mechanism and the factors that influence its rate and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level, offering insights into conformational changes and non-covalent interactions that are often difficult to capture experimentally.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily defined by the rotational freedom around two key single bonds: the bond connecting the ethyl group to the benzene ring and the bond between the nitro group and the benzene ring.

Ethyl Group Rotation: The ethyl group can rotate relative to the plane of the benzene ring. While this rotation is generally facile, energy barriers exist, leading to preferred staggered conformations to minimize steric hindrance between the methyl group and the aromatic ring.

Nitro Group Torsion: A critical conformational variable in nitroaromatic compounds is the torsion angle of the nitro group (NO₂) relative to the benzene ring. acs.org In nitrobenzene itself, computational studies have shown that while a planar conformation is often the lowest in energy, out-of-plane rotations are dynamically accessible. acs.org For this compound, the presence of the adjacent ethyl group would introduce steric strain, likely influencing the preferred torsion angle of the nitro group. An MD simulation would track the distribution of this dihedral angle over time, revealing the most stable orientations and the energy barriers between them.

A hypothetical conformational search for this compound would likely identify several low-energy conformers. The relative populations of these conformers at a given temperature could be predicted from the simulation data, providing a statistical understanding of the molecule's structural preferences.

Intermolecular Interactions

MD simulations are also exceptionally useful for characterizing the intermolecular forces between molecules in a condensed phase (liquid or solid). For this compound, several types of interactions would be at play:

Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment in the molecule. rsc.org These dipoles would lead to electrostatic interactions, where molecules align to favor antiparallel arrangements of their dipole moments.

π-π Stacking: The aromatic benzene ring allows for π-π stacking interactions. Simulations on nitrobenzene have shown that slipped-parallel orientations are significantly stabilized by dispersion forces. acs.org A similar trend would be expected for this compound, where the ethyl group might sterically influence the optimal stacking geometry.

Hydrogen Bonding: While this compound cannot self-associate via classical hydrogen bonds, in protic solvents or in the presence of other hydrogen-bond donors, the oxygen atoms of the nitro group can act as hydrogen-bond acceptors. acs.orgmdpi.com MD simulations in explicit solvent models (like water) could quantify the extent and dynamics of such solute-solvent hydrogen bonding. acs.org

Simulated Research Findings

While no specific data tables for this compound can be presented, a typical MD study would generate quantitative data to characterize the system's behavior. The following table illustrates the type of data that would be obtained from such a simulation.

| Simulation Parameter | Hypothetical Finding for this compound | Significance |

| C-C-N-O Dihedral Angle Distribution | A primary peak might be observed at a non-planar angle (e.g., 20°-40°) due to steric hindrance from the ethyl group, with smaller peaks for other local minima. | Reveals the most probable orientation of the nitro group relative to the ring, which impacts the molecule's overall polarity and reactivity. |

| Radial Distribution Function (RDF) g(r) | The RDF between the centers of mass of the benzene rings would likely show a distinct peak around 4-5 Å, indicative of π-π stacking. | Quantifies the average distance and ordering between molecules, providing insight into the liquid or solid-state structure. |

| Intermolecular Interaction Energies | Calculations would likely show that dispersion forces are the dominant attractive interaction, supplemented by significant electrostatic contributions from the nitro group dipoles. | Decomposes the forces holding the molecules together, explaining physical properties like boiling point and heat of vaporization. |

| Solvent-Solute Hydrogen Bond Lifetime | In a protic solvent like methanol (B129727) or water, the average lifetime of a hydrogen bond between the solvent and a nitro-group oxygen would be on the picosecond timescale. | Characterizes the dynamics of solvation and the influence of the solvent environment on the solute's behavior. |

Synthetic Utility of 1 Nitroethylbenzene As a Versatile Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

1-Nitroethylbenzene is a fundamental starting material for the construction of intricate molecular architectures. Its chemical reactivity allows for its incorporation into larger, more complex organic scaffolds, which are the foundational structures of many pharmaceuticals and other functional materials. The nitro group can be strategically manipulated to introduce other functional groups, thereby enabling the elaboration of the molecular framework. quora.com

For instance, derivatives of ethylbenzene (B125841), which can be prepared from p-nitroethylbenzene, have been utilized in the synthesis of various complex structures. acs.org The ability to perform reactions such as alkylation and acylation on the benzene (B151609) ring, influenced by the directing effects of the nitro and ethyl groups, further expands its utility in creating polysubstituted benzene derivatives. quora.comlibretexts.org The synthesis of compounds like AAZTA-Bn, a structural analog of the chelating agent AAZTA, utilizes 2-nitroethylbenzene in a multi-step process, highlighting its role in constructing complex molecules with specific functionalities. researchgate.net

Formation of Aniline (B41778) and Other Amino-Substituted Derivatives

A primary and highly significant transformation of this compound is its reduction to form aniline and its derivatives. ontosight.ai This reaction is a cornerstone of synthetic organic chemistry, as aromatic amines are crucial intermediates in numerous industrial processes. The conversion of the nitro group to an amino group fundamentally alters the electronic properties of the benzene ring, opening up new avenues for further functionalization. orgoreview.com

The reduction of nitroaromatic compounds can be achieved through various methods, including catalytic hydrogenation (e.g., using H2/Pt or Pd/C) or by using reducing metals like iron, tin, or zinc in the presence of an acid. quora.comresearchgate.netyoutube.com For example, the reduction of nitrobenzene (B124822) to aniline can be accomplished using iron in acetic acid or hydrochloric acid. researchgate.net This process is also applicable to substituted nitrobenzenes like this compound, yielding the corresponding ethylanilines. quora.com These resulting amino-substituted derivatives are vital precursors for a wide range of products, including polymers and pharmaceuticals. orgoreview.com The conversion of (2-nitro)ethylbenzene to 2-phenylethan-1-amine is another example of this important transformation. e-bookshelf.de

Table 1: Common Reagents for the Reduction of Nitroarenes to Anilines

| Reducing Agent | Co-reagent/Catalyst | Reference |

| Iron (Fe) | Hydrochloric Acid (HCl) or Acetic Acid | researchgate.net |

| Tin (Sn) | Hydrochloric Acid (HCl) | youtube.com |

| Zinc (Zn) | Acetic Acid | researchgate.net |

| Hydrogen (H₂) | Platinum (Pt) or Palladium on Carbon (Pd/C) | quora.comresearchgate.net |

| Sodium Borohydride (NaBH₄) | Sulfurated (as NaBH₂S₃) | cdnsciencepub.com |

Applications in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The chemical reactivity of this compound and its derivatives makes them valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds. Current time information in Bangalore, IN. These cyclic structures are prevalent in a vast array of biologically active molecules and functional materials. kit.edu

The synthesis of these heterocycles often involves the initial reduction of the nitro group to an amine, followed by cyclization reactions. For example, the synthesis of indoles, a common heterocyclic motif, can be achieved from starting materials derived from nitroalkenes. researchgate.net Specifically, a one-pot synthesis of 3-substituted indoles has been reported starting from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives, which can be prepared from the reaction of ketones and nitroalkenes. researchgate.net While not a direct use of this compound, this illustrates the utility of the nitroethyl functional group in constructing such heterocyclic systems. The development of methods for the intramolecular cascade cyclization of 1,n-enynes provides a route to structurally diverse complex heterocycles, including piperidine (B6355638) and pyrrolidine (B122466) derivatives. rsc.org

Role in the Production of Specialty Chemicals (e.g., dyes, agrochemicals) through Chemical Transformations

This compound serves as a key intermediate in the production of a variety of specialty chemicals, including dyes and agrochemicals. ontosight.aiontosight.ai The transformation of the nitro group into other functionalities, particularly the amino group, is a critical step in the synthesis of many of these products.

The resulting aniline derivatives are foundational in the synthesis of azo dyes, which are a significant class of commercial colorants. orgoreview.com In the realm of agrochemicals, this compound and its isomers are used in the production of pesticides and herbicides. ontosight.aiechemi.com For example, o-nitroethylbenzene is used in the synthesis of mining and agricultural explosives. chembk.com The oxidation of the ethyl group is another important transformation. For instance, o-nitroethylbenzene can be oxidized to o-nitroacetophenone, a crucial intermediate for pharmaceuticals, pesticides, and dyes. google.com

Table 2: Examples of Specialty Chemicals Derived from this compound Isomers

| Isomer of Nitroethylbenzene | Transformation | Product Class | Specific Application/Intermediate | Reference |

| p-Nitroethylbenzene | Reduction to p-ethylaniline | Dyes, Pharmaceuticals | Intermediate for various syntheses | ontosight.aicymitquimica.com |

| m-Nitroethylbenzene | Used as an intermediate | Pharmaceuticals, Dyes, Agrochemicals | Synthesis of various organic compounds | |

| o-Nitroethylbenzene | Oxidation | Organic Intermediates | o-Nitroacetophenone for dyes, pesticides | google.com |

| o-Nitroethylbenzene | Used as an intermediate | Agrochemicals, Explosives | Pesticide intermediates, mining explosives | echemi.comchembk.com |

Strategic Intermediate for Multistep Organic Synthesis

The utility of this compound extends to its role as a strategic intermediate in complex, multistep organic syntheses. masterorganicchemistry.com The ability to introduce the nitro group and then transform it into an amine at a specific point in a synthetic sequence is a powerful tool for chemists. masterorganicchemistry.com This allows for the control of regioselectivity in subsequent reactions, as the nitro group is a meta-director for electrophilic aromatic substitution, while the amino group is an ortho-, para-director.

This control is crucial when synthesizing polysubstituted benzene rings with a specific substitution pattern. libretexts.org For example, in the synthesis of m-ethylaniline from benzene, nitration is performed first to direct the subsequent Friedel-Crafts alkylation to the meta position, followed by reduction of the nitro group. quora.com Furthermore, the nitro group can be used to moderate the reactivity of the aromatic ring, preventing unwanted side reactions during other transformations. quora.com Its role as a precursor in the synthesis of pharmaceuticals like ketoprofen, where it is carboxylated, reduced, and further functionalized, underscores its importance as a strategic building block. google.com

Advanced Catalytic Transformations Involving 1 Nitroethylbenzene

Heterogeneous Catalysis for Selective Functional Group Interconversions

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemistry, offering advantages in catalyst separation and reusability. tcichemicals.com For 1-nitroethylbenzene, these methods are primarily focused on the selective transformation of the nitro group.

The catalytic hydrogenation of the nitro group in this compound to yield 1-phenylethylamine (B125046) is a transformation of significant industrial interest. This reaction is a key step in the synthesis of various pharmaceuticals and fine chemicals. The process involves the reduction of the nitro group (-NO₂) to a primary amine (-NH₂) using molecular hydrogen (H₂) in the presence of a metal catalyst. msu.edu

The reduction typically proceeds through a series of intermediates, beginning with the formation of a nitroso species, followed by a hydroxylamine (B1172632), and finally the amine product. researchgate.net A range of metal catalysts, including those based on platinum, palladium, nickel, and gold, have been shown to be effective for the hydrogenation of nitroarenes. tcichemicals.comresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards the amine product while avoiding side reactions, such as the reduction of the aromatic ring. Common catalytic systems include palladium on carbon (Pd/C) and Raney nickel. chemrxiv.org Platinum-based catalysts are often favored for their high selectivity, particularly when other reducible functional groups are present in the molecule. researchgate.net

Supported catalysts, where active metal nanoparticles are dispersed on a high-surface-area support material, are central to the efficient hydrogenation of nitroaromatics. The support not only prevents the aggregation of metal particles but can also actively participate in the catalytic process, influencing activity and selectivity. researchgate.net Research has explored a variety of supported systems for the reduction of nitro compounds, including those closely related to this compound.

For instance, the selective hydrogenation of 4-nitrostyrene (B89597) to 4-nitroethylbenzene has been achieved with high efficiency using Pd@Ru core-shell nanocubes. nsf.gov One particular catalyst, Pd@Ru-1, achieved 100% conversion and 100% selectivity to 4-nitroethylbenzene within 60 minutes. nsf.gov In a direct hydrogenation of 4-nitroethylbenzene, Pt/SiO₂ catalysts have been studied, where the catalytic performance was found to be dependent on the catalyst's annealing temperature. researchgate.net

Recent innovations include the use of dual-atom catalysts, such as Pt₂ species supported on mesoporous graphitic carbon nitride (mpg-C₃N₄), which have demonstrated exceptional activity for nitrobenzene (B124822) hydrogenation, achieving over 99% conversion. nih.gov The unique diatomic structure of the platinum is credited with facilitating both H₂ dissociation and product desorption. nih.gov Similarly, Pt catalysts supported on cerium oxide (CeO₂) nanorods have shown high productivity, which is attributed to the strong metal-support interaction and the presence of Ce³⁺ sites that promote the reaction. researchgate.net Zeolite-supported palladium catalysts also exhibit high turnover frequencies (TOFs) for nitrobenzene hydrogenation under mild conditions. mdpi.com

Table 1: Performance of Various Supported Heterogeneous Catalysts in Nitroalkene/Nitroarene Hydrogenation This table is interactive. Click on the headers to sort the data.

| Catalyst System | Substrate | Key Product | Conversion | Selectivity | Temp (°C) | Time | TOF (h⁻¹) | Source(s) |

|---|---|---|---|---|---|---|---|---|

| Pd@Ru-1 Nanocubes | 4-Nitrostyrene | 4-Nitroethylbenzene | 100% | 100% | 25 | 60 min | N/A | nsf.gov |

| Pt₂/mpg-C₃N₄ | Nitrobenzene | Aniline (B41778) | >99% | >99% | 100 | N/A | N/A | nih.gov |

| 1.5 wt% Pd/Y-Zeolite | Nitrobenzene | Aniline | ~85% | >99% | 30 | 1 h | >1000 | mdpi.com |

| 0.25 wt% Pt/CeO₂-nanorods | Nitrobenzene | Aniline | N/A | N/A | RT | N/A | 40.8 (mol/gPt/h) | researchgate.net |

| Pt/SiO₂ (750°C anneal) | 4-Nitroethylbenzene | 4-Ethylaniline | ~95% | >99% | 40 | 3 h | ~2250 | researchgate.net |

Homogeneous Catalysis for Carbon-Carbon Bond Formation

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high selectivity and activity under mild conditions due to well-defined active sites. buchler-gmbh.com For this compound, these methods are primarily focused on forming new carbon-carbon (C-C) bonds, a fundamental operation in organic synthesis. chim.it

Transition metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for C-C bond formation. wikipedia.orgwikipedia.orglibretexts.orgslideshare.net These reactions typically involve the coupling of an organohalide or triflate with an organometallic or unsaturated partner, catalyzed by a palladium complex. wikipedia.orgwikipedia.org

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org

The Suzuki reaction couples an organoboron species with an organohalide. wikipedia.org

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org

While these reactions have revolutionized synthetic chemistry, their application directly using this compound as a coupling partner is not extensively documented in literature. The electron-withdrawing nature and potential reactivity of the nitro group can complicate the standard catalytic cycles of these reactions, which are typically optimized for aryl halides.

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful field in synthesis. For this compound, organocatalytic methods provide pathways for C-C bond formation by leveraging the acidity of the α-proton on the ethyl group.

A prominent example is the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. tcichemicals.combuchler-gmbh.com In this context, this compound can be deprotonated by an organocatalyst, such as a chiral amine, to form a nitronate anion. This nucleophilic intermediate then attacks an aldehyde, forming a new C-C bond and yielding a β-nitro alcohol. tcichemicals.comrsc.org

Another important reaction is the Michael addition , where a nucleophile undergoes a conjugate addition to an α,β-unsaturated carbonyl compound. nih.govacs.org Organocatalysts, including chiral thioureas and amines, can facilitate the conjugate addition of deprotonated this compound to various Michael acceptors like enones or nitroalkenes, providing access to more complex molecular structures. msu.edursc.org

Asymmetric Catalysis in this compound Chemistry

Asymmetric catalysis aims to produce specific stereoisomers of a chiral product, a critical requirement in the pharmaceutical industry. Both metal-based and organocatalytic systems have been developed to achieve high stereocontrol in reactions involving this compound.

The asymmetric Henry reaction is a prime example. Research has shown that a C₁-symmetric chiral diamine ligand (L13) complexed with copper can catalyze the reaction between 2-nitroethylbenzene and other nitroalkanes. researchgate.netrsc.orgnih.gov This system affords the corresponding β-nitro alcohol products with excellent enantioselectivities and good diastereoselectivities. rsc.orgnih.gov

A cutting-edge development in asymmetric C-C bond formation is the use of photoenzymatic catalysis. d-nb.infonih.gov In a remarkable cross-electrophile coupling, an 'ene'-reductase (ERED) from Caulobacter segnis (CsER) was found to catalyze the reaction between this compound and an α-chloroamide under irradiation with light. chemrxiv.orgnih.gov This biocatalytic approach proceeds via a radical mechanism, is highly chemoselective, and avoids the formation of homocoupling byproducts. chemrxiv.orgd-nb.info The reaction yields the cross-coupled product in high yield (92%) and with excellent enantioselectivity (95:5 er for the (S)-enantiomer). nih.gov

Table 2: Examples of Asymmetric Catalytic Reactions with Nitroethylbenzene Derivatives This table is interactive. Click on the headers to sort the data.

| Reaction Type | Catalyst System | Substrates | Product Type | Yield | Stereochemical Outcome | Source(s) |

|---|---|---|---|---|---|---|

| Asymmetric Henry Reaction | Cu(II) / Chiral Diamine L13 | 2-Nitroethylbenzene + Nitroethane | β-Nitro Alcohol | Good | Excellent ee, Good dr | researchgate.netrsc.orgnih.gov |

| Photoenzymatic XEC | 'Ene'-reductase (CsER) / Light | This compound + α-Chloroamide | β-Aryl Chiral Amide | 92% | 95:5 er | chemrxiv.orgnih.gov |

Enzyme-Catalyzed Transformations

The use of enzymes, particularly flavin-dependent 'ene'-reductases (EREDs), has enabled groundbreaking enantioselective transformations of this compound. A notable example is the asymmetric Csp³–Csp³ cross-electrophile coupling (XEC) between this compound and alkyl halides. nih.gov This reaction, which is unknown in small molecule catalysis, highlights the capacity of enzymes to mediate novel and challenging chemical steps.

In a key study, a photoenzymatic strategy was employed where an ERED from Caulobacter segnis (CsER) catalyzed the cross-coupling of this compound with an α-chloroamide. nih.gov The reaction proceeds with high yield and excellent enantioselectivity. The proposed mechanism involves several key steps orchestrated by the enzyme:

Formation of an enzyme-templated charge-transfer (CT) complex between the alkyl halide and the flavin cofactor.

Photoexcitation of this CT complex, leading to the reduction of the alkyl halide to form an alkyl radical. This step is crucial as it allows for the selective reduction of the alkyl halide over the more easily reducible this compound.

The resulting alkyl radical adds to the nitronate of this compound (formed in situ under basic conditions) to generate a nitro radical anion intermediate.

The enzyme then mediates a homolytic cleavage of the C–N bond in this intermediate, releasing nitrite (B80452) and forming a new alkyl radical.

Finally, a highly controlled, enzyme-mediated hydrogen atom transfer (HAT) quenches the radical to furnish the cross-coupled product with high enantiopurity. nih.gov

Stereocomplementary EREDs can be used to access both enantiomers of the product. For instance, while CsER produces the (S)-enantiomer, another ERED, GluER-T36A, yields the opposite (R)-enantiomer. nih.gov This demonstrates the tunability of biocatalytic systems for accessing specific stereoisomers.

Photo- and Electro-Catalytic Approaches to Nitroalkane Reactivity

Light and electricity serve as powerful, renewable energy sources to drive chemical transformations that are often inaccessible through thermal means. For nitroalkanes like this compound, these approaches can overcome thermodynamic barriers and enable unique reaction pathways.

Photocatalysis in the context of this compound is exemplified by the enzyme-catalyzed cross-coupling reaction described previously (Section 7.3.2). This photoenzymatic reaction is a sophisticated example of how light can be harnessed to achieve high levels of chemo- and enantioselectivity. nih.gov

The key to the process is the use of visible light to initiate the reaction. The flavin cofactor within the 'ene'-reductase (ERED) forms a charge-transfer (CT) complex with the alkyl halide substrate within the enzyme's active site. Upon irradiation with cyan light (λmax ≈ 497 nm), this CT complex becomes photoexcited, facilitating a single-electron transfer to the alkyl halide. nih.gov This is a critical feature, as it allows the enzyme to override the thermodynamic preference for reducing the this compound (Ep/2 ≈ –0.89 V vs. SCE) and instead selectively reduce the less-favored alkyl halide (Ep/2 ≈ –1.65 V vs. SCE). This protein-templated gating of reactivity is a powerful strategy that is not readily replicated with simple photocatalysts.

The electrocatalytic transformation of this compound is a less explored area compared to its photo- and bio-catalytic reactivity. Direct electrocatalytic functionalization of this compound is not widely documented in current literature. However, related studies on similar structures provide insight into potential mechanisms.

Research on the reductive electrocatalytic dehalogenation of nitrobenzyl halides has shown that the nitro group can act as a "redox antenna." researchgate.net In this proposed mechanism, an electron is transferred from the catalyst to the nitro group of the substrate. This is followed by an intramolecular charge transfer from the resulting nitro radical anion to the carbon-halogen bond, which facilitates its cleavage. researchgate.net This concept suggests that the nitro group in this compound could similarly be used to mediate electrocatalytic reactions at other sites within the molecule, such as the benzylic position, even if the group itself is not ultimately transformed. While specific applications to this compound remain to be developed, this principle highlights a promising avenue for future research in designing electrocatalytic systems for its selective functionalization.

Structure Reactivity Relationships and Derivative Synthesis of 1 Nitroethylbenzene

Synthesis of Substituted 1-Nitroethylbenzene Analogs

The synthesis of this compound and its substituted analogs primarily relies on carbon-carbon bond-forming reactions that construct the nitroethyl side chain. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.

Key synthetic methodologies include:

The Henry Reaction (Nitroaldol Reaction): This is a fundamental method for creating β-nitro alcohols, which are precursors to nitroalkanes. The reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. For the synthesis of substituted this compound analogs, a substituted benzaldehyde (B42025) is reacted with nitroethane. The resulting 1-phenyl-2-nitropropan-1-ol can then be subjected to reductive deoxygenation to yield the target compound. The versatility of the Henry reaction allows for a wide range of substituents on the aromatic ring. researchgate.net